Viloxazine vs Atomoxetine: Faster Time to Therapeutic Response in ADHD Treatment
Viloxazine demonstrates a significantly shorter time to observable therapeutic effect compared to atomoxetine, a key consideration for clinical trial design and patient management. According to clinical practice reviews, atomoxetine requires approximately 4 weeks to exhibit therapeutic effects, whereas viloxazine shows a faster response time of approximately 2 weeks [1]. This differential time-to-response may influence compound selection in studies where rapid symptom improvement is a primary endpoint or when minimizing dropout due to delayed efficacy is critical [1].
| Evidence Dimension | Time to therapeutic response |
|---|---|
| Target Compound Data | Approximately 2 weeks |
| Comparator Or Baseline | Atomoxetine: approximately 4 weeks |
| Quantified Difference | Approximately 50% reduction in time to response (2 weeks vs 4 weeks) |
| Conditions | Clinical practice observation in ADHD treatment |
Why This Matters
Faster therapeutic onset may reduce early treatment discontinuation and improve protocol adherence in both clinical trials and real-world treatment settings.
- [1] Psychiatric Times. Nonstimulant Therapies for ADHD. 2026 Apr 12. View Source
